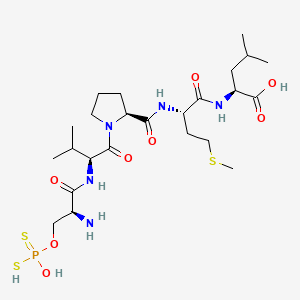
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a dithiophosphono group attached to a peptide chain composed of L-serine, L-valine, L-proline, L-methionine, and L-leucine. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine typically involves the stepwise assembly of the peptide chain followed by the introduction of the dithiophosphono group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the completion of the peptide chain, the dithiophosphono group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The dithiophosphono group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiophosphono group.
Substitution: The dithiophosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of the dithiophosphono group.
Substitution: Formation of substituted peptides with modified functional groups.
Scientific Research Applications
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiophosphono group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The peptide chain can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-isoleucine
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-phenylalanine
Uniqueness
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is unique due to its specific amino acid sequence and the presence of the dithiophosphono group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
191993-46-1 |
|---|---|
Molecular Formula |
C24H44N5O8PS3 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-[hydroxy(sulfanyl)phosphinothioyl]oxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H44N5O8PS3/c1-13(2)11-17(24(34)35)27-21(31)16(8-10-41-5)26-22(32)18-7-6-9-29(18)23(33)19(14(3)4)28-20(30)15(25)12-37-38(36,39)40/h13-19H,6-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,34,35)(H2,36,39,40)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
WIABLCKMFWRKOG-VMXHOPILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=S)(O)S)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(COP(=S)(O)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl fluoride](/img/structure/B12566023.png)
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
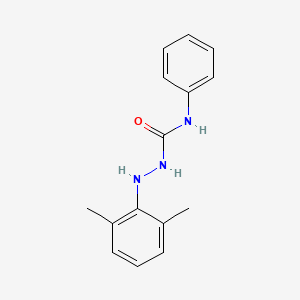
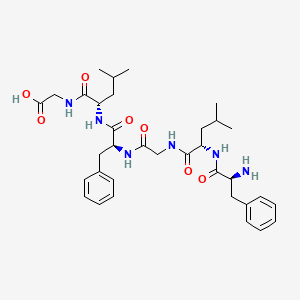
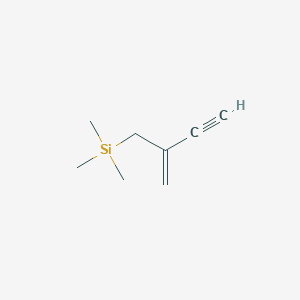

![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)


![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
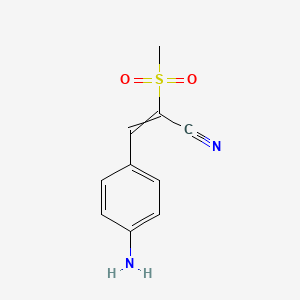
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
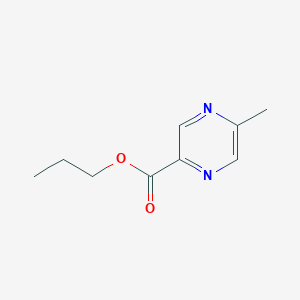
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)
